![molecular formula C9H5ClF3NO2 B13684329 N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13684329.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules, and a trifluoroacetimidoyl chloride group, which imparts distinct chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the following steps:
Formation of Benzo[d][1,3]dioxole: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Introduction of Trifluoroacetimidoyl Chloride Group: The benzo[d][1,3]dioxole derivative is then reacted with trifluoroacetimidoyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be readily displaced by nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The benzo[d][1,3]dioxole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted derivative, while oxidation could lead to the formation of quinones or other oxidized species .
科学研究应用
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
作用机制
The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride exerts its effects involves interactions with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds such as 1-benzo[1,3]dioxol-5-yl-indoles and 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Trifluoroacetimidoyl Chloride Derivatives: Other compounds containing the trifluoroacetimidoyl chloride group, which share similar reactivity patterns.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the combination of the benzo[d][1,3]dioxole and trifluoroacetimidoyl chloride moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and therapeutic agents .
属性
分子式 |
C9H5ClF3NO2 |
|---|---|
分子量 |
251.59 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5ClF3NO2/c10-8(9(11,12)13)14-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2 |
InChI 键 |
IBYRNCGUXKHZGR-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


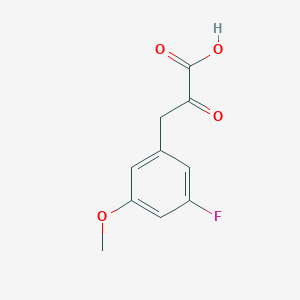
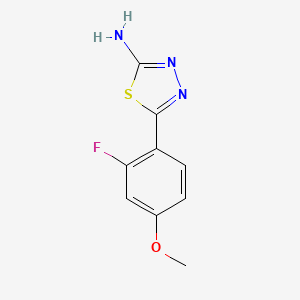
![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
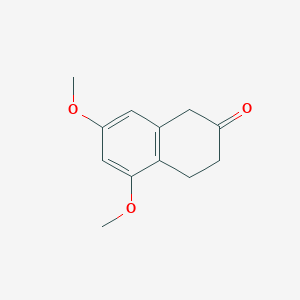
![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
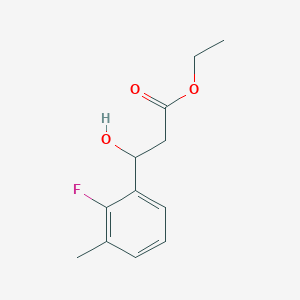
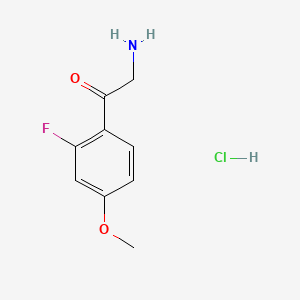
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
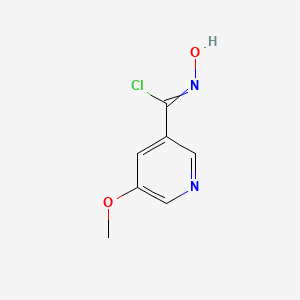
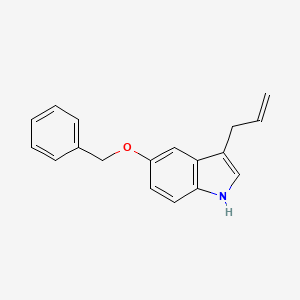

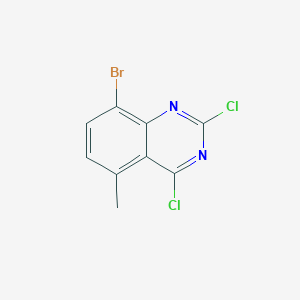
![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)
